7-Methyl-6-mercaptopurine
Overview
Description
7-Methyl-6-mercaptopurine is a derivative of mercaptopurine, a well-known antineoplastic and immunosuppressive agent. This compound belongs to the thiopurine class of medications, which are analogues of purine bases and interfere with nucleic acid synthesis. It is primarily used in the treatment of certain types of leukemia and autoimmune diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methyl-6-mercaptopurine typically involves the methylation of 6-mercaptopurine. This can be achieved through various methods, including the use of methylating agents such as methyl iodide or dimethyl sulfate under basic conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 7-Methyl-6-mercaptopurine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it back to its thiol form.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atom.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other peroxides under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted purines.
Scientific Research Applications
7-Methyl-6-mercaptopurine has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study purine analogues and their reactivity.
Biology: Investigated for its effects on cellular metabolism and DNA synthesis.
Medicine: Explored for its potential in treating leukemia and autoimmune diseases.
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in analytical chemistry .
Mechanism of Action
The mechanism of action of 7-Methyl-6-mercaptopurine involves its incorporation into DNA and RNA, leading to the disruption of nucleic acid synthesis. It competes with hypoxanthine and guanine for the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRTase) and is converted to thioinosinic acid (TIMP). TIMP inhibits several reactions involving inosinic acid (IMP), including the conversion of IMP to xanthylic acid (XMP) and adenylic acid (AMP). This inhibition disrupts DNA and RNA synthesis, leading to cell death, particularly in rapidly proliferating cells .
Comparison with Similar Compounds
6-Mercaptopurine: The parent compound, widely used in chemotherapy.
Azathioprine: A prodrug that is converted to 6-mercaptopurine in the body.
Thioguanine: Another thiopurine used in the treatment of leukemia .
Uniqueness: 7-Methyl-6-mercaptopurine is unique due to its specific methylation, which can alter its pharmacokinetics and pharmacodynamics compared to its parent compound, 6-mercaptopurine. This modification can potentially reduce side effects and improve therapeutic efficacy .
Properties
IUPAC Name |
7-methyl-3H-purine-6-thione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4S/c1-10-3-9-5-4(10)6(11)8-2-7-5/h2-3H,1H3,(H,7,8,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBGNWVFKAYFTRV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C(=S)N=CN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20186890 | |
Record name | 6H-Purine-6-thione, 1,7-dihydro-7-methyl- (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20186890 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3324-79-6 | |
Record name | 7-Methyl-6-mercaptopurine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003324796 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7-Methyl-6-mercaptopurine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17112 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6H-Purine-6-thione, 1,7-dihydro-7-methyl- (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20186890 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-METHYL-6-THIOPURINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AS1F7J7WCN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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